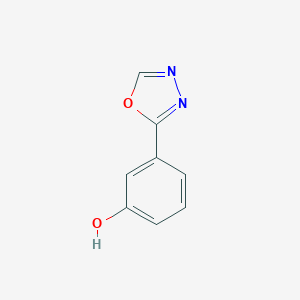

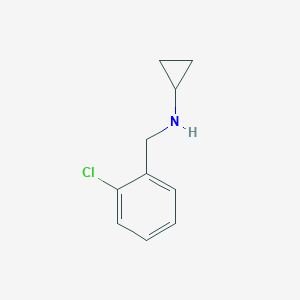

3-(1,3,4-Oxadiazol-2-il)fenol

Descripción general

Descripción

3-(1,3,4-Oxadiazol-2-yl)phenol is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(1,3,4-Oxadiazol-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1,3,4-Oxadiazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3,4-Oxadiazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

Se ha encontrado que el compuesto tiene una actividad anticancerígena potencial. Un estudio reveló que ciertos análogos de este compuesto mostraron una eficacia comparable dentro del rango de IC50 (1 a 7 μM), en comparación con la doxorubicina, un fármaco de referencia .

Actividad antimicrobiana

El compuesto ha demostrado una actividad antimicrobiana significativa. Se ha probado contra varias bacterias grampositivas y gramnegativas, así como hongos. Algunos derivados que llevan un grupo bromo o yodo exhibieron muy buena actividad antimicrobiana .

Potencial antioxidante

El compuesto ha mostrado potencial antioxidante. El potencial antioxidante de los derivados sintetizados se evaluó mediante el ensayo DPPH (método de eliminación de radicales libres). El ácido ascórbico se utilizó como fármaco de referencia para evaluar las propiedades antioxidantes de los nuevos derivados sintetizados .

Actividad antiinflamatoria

Se ha encontrado que los compuestos que contienen la porción 1,3,4-oxadiazol, como “3-(1,3,4-Oxadiazol-2-il)fenol”, exhiben propiedades antiinflamatorias .

Actividad anticonvulsiva

La porción 1,3,4-oxadiazol, presente en el compuesto, se ha asociado con la actividad anticonvulsiva .

Propiedades antihipertensivas

El compuesto se ha relacionado con propiedades antihipertensivas, lo que lo hace potencialmente útil en el tratamiento de la presión arterial alta .

Propiedades antivirales

Se ha encontrado que el compuesto exhibe propiedades antivirales, lo que podría hacerlo útil en el tratamiento de diversas infecciones virales .

Propiedades antidiabéticas

El compuesto se ha asociado con propiedades antidiabéticas, lo que indica un posible uso en el tratamiento de la diabetes .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 3-(1,3,4-Oxadiazol-2-yl)phenol are enzymes such as thymidylate synthase , HDAC (histone deacetylase) , topoisomerase II , telomerase , and thymidine phosphorylase . These enzymes play crucial roles in various cellular processes, including DNA replication, gene expression, and cell proliferation .

Mode of Action

3-(1,3,4-Oxadiazol-2-yl)phenol interacts with its targets by inhibiting their activity . This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and gene expression, thereby affecting the growth and proliferation of cells .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the activity of enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes are involved in various pathways that contribute to cell proliferation. By inhibiting these enzymes, the compound disrupts these pathways, leading to the inhibition of cell growth .

Pharmacokinetics

It is known that the compound’s molecular weight is less than 500 , which suggests that it may have good bioavailability as it can be easily transported in the body .

Result of Action

The inhibition of the aforementioned enzymes by 3-(1,3,4-Oxadiazol-2-yl)phenol leads to a decrease in cell proliferation . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as cancer .

Propiedades

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMNFUDFDBVTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401702 | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-29-0 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)

![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)